molecular formula C11H10N2 B11916473 1H-Indole-2-acetonitrile, 3-methyl- CAS No. 54124-41-3

1H-Indole-2-acetonitrile, 3-methyl-

Cat. No.: B11916473
CAS No.: 54124-41-3
M. Wt: 170.21 g/mol
InChI Key: BHUMNAFIICHYED-UHFFFAOYSA-N
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Description

2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE typically involves the reaction of indole derivatives with nitrile-containing reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired indole derivative.

Industrial Production Methods

Industrial production methods for indole derivatives often involve multicomponent reactions and the use of catalysts to enhance yield and selectivity. For example, the use of N-alkylanilines in excess can prevent the formation of bis(indolyl)alkanes, ensuring the production of the desired indole derivative .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the biological context and the specific

Properties

CAS No.

54124-41-3

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(3-methyl-1H-indol-2-yl)acetonitrile

InChI

InChI=1S/C11H10N2/c1-8-9-4-2-3-5-11(9)13-10(8)6-7-12/h2-5,13H,6H2,1H3

InChI Key

BHUMNAFIICHYED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CC#N

Origin of Product

United States

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